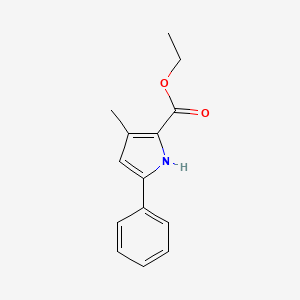

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGPGCCMAZJHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction typically requires reflux conditions and a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Pyrrole Derivatives

Key structural analogs of Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate include:

Key Observations :

- Polarity : The hydroxyethyl group in 6a increases hydrophilicity compared to the methyl group in the target compound .

- Electrophilicity : The formyl group in the 5-formyl analog () makes the pyrrole ring more reactive toward nucleophilic additions .

Physicochemical Properties

Melting Points :

- The hydroxyethyl analog (6a) exhibits a higher melting point (103–105°C) than its ethyl-substituted counterpart (6b, 81–83°C), likely due to stronger intermolecular hydrogen bonding .

- The 3-amino derivative () lacks reported melting points, but its amino group may enhance crystallinity via hydrogen bonds .

Solubility :

- The hydroxyethyl group in 6a improves aqueous solubility compared to the hydrophobic phenyl group in the target compound .

- The nitro group in ’s compound may reduce solubility in nonpolar solvents due to increased polarity .

Hydrogen Bonding and Crystallography

- The hydroxyethyl group in 6a participates in hydrogen bonding, as evidenced by broad NMR signals (δ 9.31 ppm for NH) . Such interactions influence crystal packing, as described in Etter’s graph-set analysis () .

Biological Activity

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a methyl group and a phenyl group, contributing to its unique chemical properties. The molecular formula is represented as follows:

The compound has a molecular weight of approximately 215.25 g/mol. Its structure allows for various interactions, including π-π interactions and hydrogen bonding, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects. The compound's aromatic structure enhances its binding affinity and specificity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities have shown promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 |

| Staphylococcus epidermidis (MRSE) | 8 |

These results indicate that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity . Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins. Specific case studies have highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest in G1 phase |

These findings suggest that the compound may be effective in treating certain types of cancer .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy Study : A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited potent antibacterial activity against MRSA with an MIC value significantly lower than standard antibiotics like vancomycin .

- Anticancer Research : In vitro studies on HeLa and MCF-7 cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via alcoholysis of trichloroacetyl intermediates (e.g., reacting 2-pyrrolyl trichloromethyl ketone with ethanol under reflux) . Alternatively, acylation of pyrrole derivatives using substituted acyl chlorides (e.g., isoquinolinecarbonyl chloride) in anhydrous conditions yields structurally analogous esters. Key steps include refluxing in dichloromethane, purification via column chromatography, and characterization using spectroscopic techniques .

Q. How is this compound characterized using spectroscopic and analytical methods?

- Methodological Answer : 1H and 13C NMR are critical for confirming the substitution pattern and ester functionality. For example, the ethyl group typically appears as a quartet at ~4.3 ppm (1H NMR) and a triplet at ~14.5 ppm (13C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while melting point analysis (e.g., 81–105°C for derivatives) provides purity indicators. IR spectroscopy can identify carbonyl stretches (~1700 cm⁻¹) .

Q. What safety protocols should be followed during synthesis?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Handle reactive intermediates (e.g., acyl chlorides) in a fume hood to avoid inhalation hazards. Ensure proper ventilation and avoid ignition sources during solvent reflux. In case of skin contact, wash immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP and basis sets (e.g., 6-311G**) models electronic properties, such as HOMO-LUMO gaps and charge distribution. These studies help predict regioselectivity in electrophilic substitutions (e.g., acylation at the pyrrole C-4 position) and stability of tautomeric forms . Software packages like Gaussian or ORCA are commonly used .

Q. How are structural contradictions resolved in derivatives with varying substituents?

- Methodological Answer : Conflicting data (e.g., yield disparities in acylated derivatives) can arise from steric or electronic effects of substituents. Reaction optimization via controlled temperature (e.g., 0°C for sensitive intermediates) or catalyst screening (e.g., Lewis acids like AlCl3) improves reproducibility. Comparative NMR analysis of intermediates identifies competing reaction pathways .

Q. What crystallographic techniques determine the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the dihedral angle between the pyrrole ring and phenyl group can be measured to assess planarity. Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., N–H⋯O=C interactions) into motifs like D(2) chains or R₂²(8) rings . These patterns correlate with thermal stability (e.g., TGA data) and solubility. Polar solvents disrupt these networks, affecting crystallization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.